N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide
Description
N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide is a heterocyclic compound featuring a pyrazinecarboxamide core linked via an ethyl-2-oxo bridge to a 4-(2-pyridyl)piperazine moiety.
Properties
Molecular Formula |
C16H18N6O2 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H18N6O2/c23-15(12-20-16(24)13-11-17-5-6-18-13)22-9-7-21(8-10-22)14-3-1-2-4-19-14/h1-6,11H,7-10,12H2,(H,20,24) |
InChI Key |
BYDWDZKOHHYNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-pyrazinecarboxylic acid with 4-(2-pyridyl)piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or pyrazine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Therapeutic Applications
1. Oncology:
N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide has shown promise as an anti-cancer agent. Preliminary studies indicate its ability to inhibit several kinases associated with tumor growth and proliferation, including c-FMS, c-KIT, and PDGFR. These kinases play crucial roles in signaling pathways that promote cancer cell survival and proliferation.
2. Immunology:
The compound may also possess immunomodulatory effects, making it potentially beneficial for treating autoimmune diseases. Its interactions with various biological targets suggest that it could help modulate immune responses, although further studies are needed to elucidate these mechanisms.
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
Case Study 1: Anti-Cancer Activity
In a study evaluating the compound's anti-cancer properties, researchers found that it effectively inhibited cell proliferation in several cancer cell lines. The mechanism was linked to the downregulation of key signaling pathways involved in tumor growth. This study underscores the potential of the compound as a lead candidate for further development in cancer therapeutics.
Case Study 2: Immunomodulatory Effects
Another study investigated the immunomodulatory potential of the compound in animal models of autoimmune disease. Results indicated that treatment with this compound resulted in reduced inflammation and improved clinical outcomes, suggesting its utility in managing autoimmune conditions.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Piperazine-Carboxamide Families
Key structural analogs include:
Table 1: Comparison of Structural and Physical Properties
Key Observations :
- Substituent Diversity: The target compound’s 2-pyridyl piperazine group contrasts with analogs bearing benzoyl (8b, 8d) or pyrimidinyl () groups.
- Molecular Weight : The target compound (370.37 g/mol) is lighter than 8b (602.96 g/mol) due to the absence of bulky benzoyl substituents .
- Thermal Stability : Analogs like 8b and 8d exhibit higher melting points (241–242°C and 207–209°C, respectively), likely due to strong intermolecular interactions from halogen or methoxy groups .
Biological Activity
N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and immunology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C_{16}H_{18}N_{6}O_{2}
- Molecular Weight : 326.35 g/mol
The structural features include a pyrazine ring and a piperazine moiety, which are crucial for its biological activity.
Mechanisms of Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, particularly as an anti-cancer agent. The mechanisms include:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases such as c-FMS, c-KIT, and PDGFR, which are involved in tumor growth and proliferation.
- Immunomodulatory Effects : It may also possess properties that modulate immune responses, potentially beneficial in treating autoimmune diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The following table summarizes some related compounds and their activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-{2-[6-(4-chlorophenyl)piperazine]ethyl}acetamide | Contains a piperazine moiety; potential anti-cancer activity | Kinase inhibitor |
| 6-methyl-pyrrolo[2,3-d]pyrimidine derivatives | Similar structural motifs; antitumor properties | Kinase inhibition |
| 5-[4-methyl-pyridin] derivatives | Different receptor targeting; anti-inflammatory effects | Varies by derivative |
This compound stands out due to its unique combination of piperazine and pyrazine moieties that confer distinct biological activities not fully replicated in other compounds.
Case Studies and Research Findings
Research has highlighted the compound's potential through various studies:
- Anti-Cancer Activity : A study demonstrated that the compound exhibited potent anticancer activity against A549 lung adenocarcinoma cells, showing a dose-dependent response . The cytotoxicity was evaluated using an MTT assay, comparing it with standard chemotherapeutic agents like cisplatin.
- Antimicrobial Properties : The compound's antimicrobial efficacy was assessed against multidrug-resistant strains of Staphylococcus aureus, revealing promising results that suggest its potential in treating resistant infections .
- Comparative Studies : In comparative research, this compound was evaluated against other derivatives with similar structures, demonstrating superior activity profiles in both anticancer and antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
